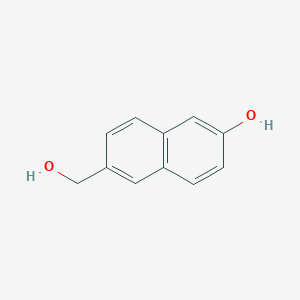

6-(Hydroxymethyl)-2-naphthol

Descripción general

Descripción

6-(Hydroxymethyl)-2-naphthol, commonly referred to as 6-HMN, is an important organic compound with a wide range of applications in scientific research. 6-HMN is a derivative of 2-naphthol, a naturally occurring phenolic compound, and is synthesized through the reaction of 2-naphthol and formaldehyde. 6-HMN has been used in a range of research applications, including as a fluorescent probe, a reagent for the determination of glucose, and as a component of various biochemical and physiological assays.

Aplicaciones Científicas De Investigación

Environmental Treatment Applications

6-(Hydroxymethyl)-2-naphthol, as a derivative of naphthol, plays a significant role in environmental science, particularly in wastewater treatment. Tian Ru-jun (2012) discussed the challenges of treating wastewater containing naphthol derivatives, noting their resilience against degradation. The review suggests that methods such as adsorption, biochemical treatments, and oxidation processes are crucial for handling such pollutants. These processes aim to achieve a deep purification level, albeit at a significant investment cost (Tian Ru-jun, 2012).

Photophysics and Photochemistry Research

The study of protolytic dissociation in the excited state of hydroxyarenes, including derivatives of naphthol, has been extensively reviewed by B. Szczepanik (2015). This work highlights the significant impact of the cyano group on the acidic character of naphthol derivatives in their excited states, which dramatically increases compared to the ground state. Such insights are critical for understanding the protolytic equilibria and for applications in solvent-based proton transfer studies (B. Szczepanik, 2015).

Medicinal Chemistry and Biological Applications

Naphthalimide compounds, closely related to naphthol derivatives like this compound, have been identified for their expanding relational medicinal applications. Huo-Hui Gong et al. (2016) detailed the interaction of naphthalimide derivatives with biological cations and macromolecules, showing potential in anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. These compounds' planar structure allows for noncovalent bonding with DNA, enzymes, and receptors, revealing a broad spectrum of potential therapeutic applications (Huo-Hui Gong et al., 2016).

Analytical and Chemical Engineering Research

Kevin A. Kovalchik et al. (2017) reviewed methodologies for analyzing naphthenic acids, a class of compounds related to this compound, in environmental samples. The synthesis of standard methods for semi-quantification of total naphthenic acids using mass spectrometry highlights the complexity and the need for precision in environmental monitoring of such compounds. This research underscores the importance of methodological considerations in accurately measuring naphthenic acids to address environmental concerns (Kevin A. Kovalchik et al., 2017).

Mecanismo De Acción

Mode of Action

The mode of action of “6-(hydroxymethyl)naphthalen-2-ol” is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “6-(hydroxymethyl)naphthalen-2-ol” is currently unknown

Propiedades

IUPAC Name |

6-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVHQCEBMIYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462591 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309752-65-6 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

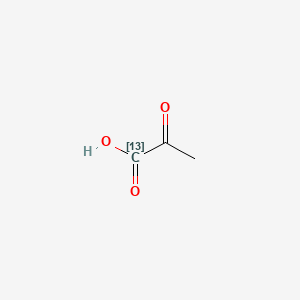

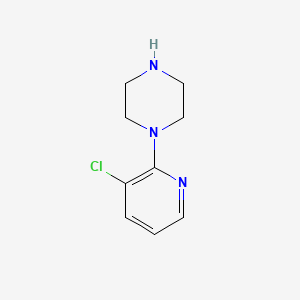

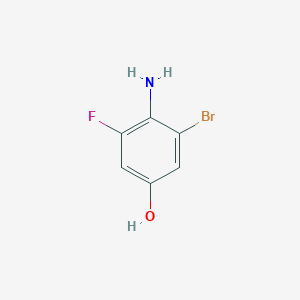

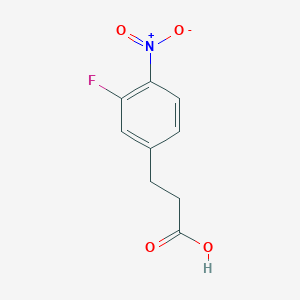

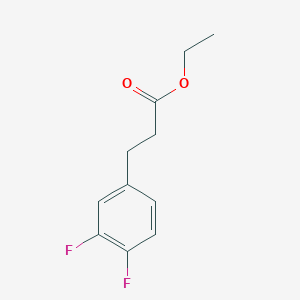

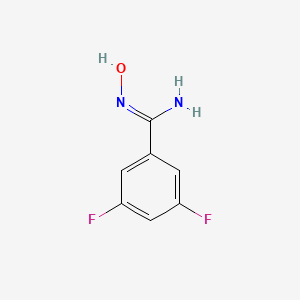

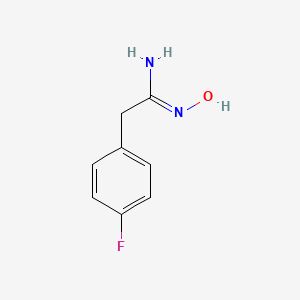

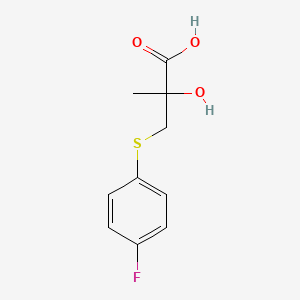

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)